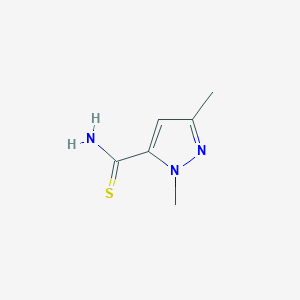

1,3-Dimethyl-1H-pyrazole-5-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWYPAZKPYVUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383609 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-03-8 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust and reproducible synthetic pathway, starting from the readily available 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. Each synthetic step is meticulously described, including the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide outlines a complete workflow for the structural elucidation and purity assessment of the final compound, employing a suite of modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and key spectral features are discussed to aid in the successful identification and characterization of this compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The pyrazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a carbothioamide functionality at the 5-position of the 1,3-dimethyl-1H-pyrazole core is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities or material properties.

This guide presents a detailed, two-step synthetic protocol for the preparation of this compound from its corresponding carboxylic acid. The synthesis involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by amidation and a subsequent thionation reaction. The choice of this synthetic strategy is predicated on its high efficiency and the ready availability of the starting materials.

A thorough characterization of the synthesized compound is paramount to confirm its identity and purity. This guide provides a comprehensive overview of the analytical techniques to be employed for this purpose, including detailed discussions on the expected outcomes for 1H NMR, 13C NMR, IR, and MS analyses.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is accomplished via a two-step process starting from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The overall synthetic scheme is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

The initial step involves the conversion of the carboxylic acid to the corresponding primary amide. This is achieved by first activating the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia. The use of thionyl chloride is advantageous due to the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed.

Protocol:

-

To a stirred solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

-

Stir the mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-5-carboxamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final step is the thionation of the synthesized carboxamide to the desired carbothioamide. Lawesson's reagent is a widely used and effective thionating agent for this transformation. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide species generated from Lawesson's reagent.

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Protocol:

-

In a round-bottom flask, dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene or dioxane.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the proton on the pyrazole ring. The N-methyl group will likely appear as a singlet around 3.8-4.0 ppm, while the C-methyl group will be a singlet at a higher field, around 2.2-2.4 ppm. The pyrazole ring proton (H4) should appear as a singlet in the aromatic region, typically around 6.0-6.5 ppm. The protons of the thioamide group (-CSNH₂) will likely appear as two broad singlets at a lower field due to restricted rotation around the C-N bond and exchange with the solvent.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. The carbon of the thioamide group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm. The carbons of the pyrazole ring will appear in the aromatic region, and the two methyl carbons will be observed at a higher field.

| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |

| N-CH₃ | 3.8 - 4.0 (s, 3H) | ~35-40 |

| C-CH₃ | 2.2 - 2.4 (s, 3H) | ~10-15 |

| Pyrazole H4 | 6.0 - 6.5 (s, 1H) | ~105-110 |

| C=S | - | ~190-210 |

| Pyrazole C3 | - | ~145-150 |

| Pyrazole C5 | - | ~135-140 |

| -CSNH₂ | broad s | - |

Table 1: Predicted NMR Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=S stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (thioamide) | 3300 - 3100 (broad) |

| C-H stretch (aromatic/aliphatic) | 3100 - 2850 |

| C=N stretch (pyrazole ring) | 1600 - 1500 |

| C=S stretch (thioamide) | 1200 - 1000 |

Table 2: Key IR Absorption Bands for this compound

The presence of a strong band in the 1200-1000 cm⁻¹ region, corresponding to the C=S stretch, and the absence of a strong carbonyl (C=O) band around 1650-1700 cm⁻¹ will be indicative of a successful thionation.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. The fragmentation pattern of pyrazoles often involves the loss of HCN and N₂. The presence of the carbothioamide group may lead to characteristic fragmentation pathways involving the loss of H₂S or the thioamide moiety.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The described two-step synthetic route, involving the formation of a carboxamide intermediate followed by thionation with Lawesson's reagent, provides an efficient means of accessing this target molecule. The comprehensive characterization workflow, utilizing NMR, IR, and MS, ensures the unambiguous confirmation of the product's structure and purity. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science, facilitating the exploration of this and related pyrazole derivatives.

References

- Fathalla, W., Ali, I. A. I., & Pazdera, P. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174–181.

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

- Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(45), 38888-38895.

- Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365.

- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473.

- Vankawala, P. J., et al. (2011). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Letters in Organic Chemistry, 8(1), 58-62.

- Abdel-Wahab, B. F., et al. (2020).

- Liguori, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 56(40), 5345-5347.

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

- Fathalla, W., Ali, I. A. I., & Pazdera, P. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 53(1-2), 174-181.

- Szostak, M., et al. (2018).

- Vankawala, P. J., et al. (2011). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10.

- Creatore, A., et al. (2019). Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide.

- The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7, 4563-4569.

- Kumara, K., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2824-2833.

- Li, J., et al. (2018). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Organic Chemistry, 38(1), 168-174.

- Al-Zahrani, S. S. (2020). Determination of Bioactive Compounds of Methanolic Extract of Vitis vinifera Using GC-MS.

- Kuhn, B. L., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- El-Sayed, N. N. E., et al. (2021). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydraz

"physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide"

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, synthetic routes, and potential applications of this compound. Direct experimental data for this specific molecule is limited; therefore, this document leverages data from structurally similar compounds, including 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and various other pyrazole-carbothioamide derivatives, to construct a scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Rationale for Investigation

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with a carbothioamide group, these heterocycles often exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The specific substitution pattern of methyl groups on the pyrazole ring can further modulate the compound's pharmacokinetic and pharmacodynamic profile.

This compound represents an intriguing yet underexplored molecule. This guide aims to bridge the current knowledge gap by providing a detailed theoretical and extrapolated analysis of its key characteristics. By understanding its fundamental properties, we can unlock its potential as a versatile building block in the synthesis of novel bioactive compounds.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its structure and predict its physical properties. These parameters are crucial for designing synthetic routes, purification strategies, and formulation development.

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₆H₉N₃S | Based on atomic composition. |

| Molecular Weight | 155.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from the appearance of its carboxylic acid precursor and other pyrazole derivatives.[4] |

| Melting Point | 150-170 °C | The related 1,3-Dimethyl-1H-pyrazole-5-carboxamide has a melting point of 164 °C. The thioamide is expected to have a similar, possibly slightly lower, melting point. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents. | The carbothioamide group is polar, and the N-H bonds can participate in hydrogen bonding, favoring solubility in polar protic and aprotic solvents. |

| pKa | ~14-16 (Predicted) | The N-H protons of the thioamide are weakly acidic. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would likely proceed from its readily available carboxylic acid analog, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The conversion of a carboxylic acid to a primary thioamide can be achieved through a two-step, one-pot procedure involving the formation of the corresponding amide, followed by thionation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Amide Formation

-

To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

The solvent and excess reagent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

The reaction mixture is stirred for an additional 1-2 hours, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1,3-Dimethyl-1H-pyrazole-5-carboxamide.

Step 2: Thionation

-

The dried 1,3-Dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) is dissolved in an anhydrous solvent such as toluene or pyridine.

-

Lawesson's reagent (0.5 eq) or phosphorus pentasulfide (P₄S₁₀) (0.25 eq) is added in portions.[4][5]

-

The mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the target compound, this compound.

Chemical Reactivity and Spectroscopic Profile

The chemical behavior of this compound is dictated by the interplay between the electron-rich pyrazole ring and the versatile carbothioamide functional group. The thioamide moiety can act as a nucleophile through the sulfur atom or as an electrophile at the carbon atom.

Key Reactions:

-

Alkylation: The sulfur atom can be readily alkylated with alkyl halides to form thioimidate esters.

-

Cyclization Reactions: The carbothioamide group is a valuable precursor for the synthesis of various five- and six-membered heterocycles, such as thiazoles and thiadiazines.

-

Coordination Chemistry: The nitrogen and sulfur atoms can act as bidentate ligands, forming stable complexes with various transition metals.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ 7.5-8.5 (br s, 2H, -CSNH₂) | The amide protons are typically broad and downfield. |

| δ 6.5-7.0 (s, 1H, pyrazole C4-H) | The proton on the pyrazole ring. | |

| δ 3.8-4.2 (s, 3H, N-CH₃) | The N-methyl protons. | |

| δ 2.2-2.6 (s, 3H, C-CH₃) | The C-methyl protons. | |

| ¹³C NMR | δ 185-195 (C=S) | The characteristic downfield shift for a thioamide carbon.[5] |

| δ 140-150 (Pyrazole C3, C5) | Aromatic carbons of the pyrazole ring. | |

| δ 105-115 (Pyrazole C4) | The CH carbon of the pyrazole ring. | |

| δ 35-40 (N-CH₃) | N-methyl carbon. | |

| δ 10-15 (C-CH₃) | C-methyl carbon. | |

| FT-IR (cm⁻¹) | 3300-3100 (N-H stretching) | Asymmetric and symmetric stretching of the primary thioamide. |

| ~1600 (N-H bending) | Scissoring vibration of the NH₂ group. | |

| ~1550 (C-N stretching) | Thioamide II band. | |

| ~1300 (C=S stretching) | Thioamide I band (often coupled with other vibrations). |

Potential Applications in Drug Discovery

The pyrazole-carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3]

-

Antimicrobial and Antifungal Agents: Many pyrazole-carbothioamide derivatives have demonstrated potent activity against various bacterial and fungal strains.[1] The sulfur atom is often crucial for their mechanism of action, potentially by coordinating with metal ions in essential enzymes.

-

Anticancer Activity: These compounds have been investigated as potential anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cell lines.[3]

-

Enzyme Inhibition: The pyrazole core and the carbothioamide group can interact with the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for targeting enzymes involved in disease pathogenesis.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling heterocyclic thioamides should be followed. Based on data for related compounds, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a compound with significant untapped potential. This guide, by synthesizing data from its close analogs, provides a robust framework for its physical and chemical properties. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted biological activities, grounded in the known pharmacology of related compounds, suggest that this molecule could be a valuable starting point for the development of new therapeutic agents. Further experimental validation of the properties and activities outlined in this guide is warranted and encouraged.

References

-

Bergman, J., Petterson, B., Hasumbegovic, V., & Svensson, P. H. (2011). Tetraphosphorus decasulfide in pyridine as a thionating agent. The Journal of Organic Chemistry, 76(5), 1546–1553. [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 11(3), 3689-3699. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances, 13(11), 7489-7497. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. Retrieved from [Link]

-

Lightner, D. A., Person, R. V., Ma, J., McDonagh, A. F., & Agosta, W. C. (2009). Carboxylic Acid to Thioamide Hydrogen Bonding. Journal of the American Chemical Society, 131(1), 173-182. [Link]

-

Journal of Kufa for Chemical Sciences. (2024). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Kufa for Chemical Sciences, 1(4). [Link]

-

Guntreddi, T., Vanjari, R., & Singh, K. N. (2014). A decarboxylative strategy for the synthesis of thioamides. Organic Letters, 16(13), 3624–3627. [Link]

-

Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-132. [Link]

-

ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22446–22461. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 1,3-Dimethyl-1H-pyrazole-5-carbothioamide. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we will delineate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. This guide also outlines a plausible synthetic pathway to facilitate its preparation and subsequent empirical validation of the predicted data.

Introduction: The Significance of Pyrazole Carbothioamides

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a carbothioamide moiety at the 5-position of the 1,3-dimethylpyrazole scaffold is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. Accurate structural elucidation through spectroscopic methods is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from its carboxylic acid precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. The proposed synthetic workflow involves a two-step process: amidation followed by thionation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

A robust method for the synthesis of amides from carboxylic acids involves the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.[1]

-

To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The conversion of the carboxamide to the corresponding carbothioamide can be achieved using a thionating agent such as Lawesson's reagent.

-

In a flask equipped with a reflux condenser, dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the two methyl groups and the lone proton on the pyrazole ring.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | H-4 | 6.5 - 7.0 | Singlet (s) | 1H | | N-CH₃ | 3.8 - 4.2 | Singlet (s) | 3H | | C₃-CH₃ | 2.2 - 2.6 | Singlet (s) | 3H | | NH₂ | 7.5 - 9.0 | Broad Singlet (br s) | 2H |

-

Justification: The chemical shifts are predicted based on data for other 1,3-dimethyl-1H-pyrazole derivatives.[2][3] The proton at the C-4 position of the pyrazole ring is expected to appear as a singlet in the aromatic region. The N-methyl protons are typically deshielded compared to the C-methyl protons due to the direct attachment to the electronegative nitrogen atom. The protons of the thioamide NH₂ group are expected to be broad due to quadrupole broadening and exchange with trace amounts of water; their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | | :--- | :--- | | Carbon | Predicted Chemical Shift (δ, ppm) | | C=S | 180 - 200 | | C-5 | 145 - 155 | | C-3 | 140 - 150 | | C-4 | 105 - 115 | | N-CH₃ | 35 - 40 | | C₃-CH₃ | 10 - 15 |

-

Justification: The chemical shift of the thiocarbonyl carbon (C=S) is characteristically found in the downfield region of the spectrum, typically between 180 and 210 ppm.[4] The chemical shifts for the pyrazole ring carbons (C-3, C-4, and C-5) are predicted based on extensive literature data for substituted pyrazoles.[5][6] The N-methyl and C-methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups, particularly the thioamide moiety.

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | | N-H stretch (thioamide) | 3300 - 3100 | Medium-Strong | | C-H stretch (aromatic/methyl) | 3100 - 2900 | Medium | | C=N stretch (pyrazole ring) | 1600 - 1500 | Medium | | C=S stretch (thioamide) | 1200 - 1000 | Strong | | N-C-S bending | 900 - 700 | Medium |

-

Justification: The N-H stretching vibrations of the primary thioamide are expected to appear as a pair of bands in the 3300-3100 cm⁻¹ region.[7][8] The C=S stretching vibration is a key diagnostic band for thioamides and is typically observed in the 1200-1000 cm⁻¹ range.[4][7] This is significantly lower than the C=O stretch of the corresponding amide (around 1660 cm⁻¹), reflecting the weaker C=S double bond.[4] The pyrazole ring C=N stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Predicted Molecular Ion (M⁺): m/z = 169.0673 (for C₆H₉N₃S)

-

Predicted Fragmentation Pattern: The fragmentation of pyrazoles is well-documented and typically involves the loss of small, stable molecules.[9][10]

Caption: Predicted major fragmentation pathways for this compound.

-

Justification: The molecular ion peak is expected to be prominent. Key fragmentation pathways for pyrazoles include the loss of a nitrogen molecule (N₂) and hydrogen cyanide (HCN).[9] For this specific molecule, initial fragmentation is likely to involve the loss of the thioamide side chain or parts of it, such as the loss of a sulfhydryl radical (•SH) or the entire carbothioamide radical (•CSNH₂). Subsequent fragmentation of the pyrazole ring would then follow established patterns.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of this compound. By synthesizing information from related compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing NMR, IR, and Mass Spectrometry data. The outlined synthetic protocol offers a clear pathway for the preparation of this novel compound, enabling researchers to empirically verify and build upon the predictive data presented herein. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating their research and development efforts.

References

- Suzuki, I. (1960). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 33(10), 1359-1365.

- Paz, A. V., Wust, K. M., Kuhn, B. L., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry - New Approaches. IntechOpen.

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

- Mitchell, R. W., & Nakatsukasa, W. M. (2020).

- Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S Stretching Frequency in Thioamides. Spectrochimica Acta, 18(4), 541-547.

- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5, 78351-78357.

- Santos, E. B. H., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(6B), 1347-1353.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Han, K.-J., & Kim, J. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(1), 157-159.

- ResearchGate. (n.d.). Top: IR spectrum of thioformamide (1) after deposition in an Ar matrix...

- SpectraBase. (n.d.). 1,3-Dimethylpyrazole.

- Elguero, J., et al. (1976). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-34.

- Begtrup, M., & Nytoft, H. P. (1990). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Acta Chemica Scandinavica, 44, 1050-1055.

- ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ).

- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

- Jimeno, M. L., Jagerovic, N., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294.

- J&K Scientific. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1985-1992.

- Google Patents. (2021).

- Claramunt, R. M., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(7), 521-530.

- Chemistry LibreTexts. (2023).

- Google Patents. (2014).

- ResearchGate. (n.d.). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides.

- Royal Society of Chemistry. (2018).

- Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.

- ChemRxiv. (2023).

- Podlech, J., & Seebach, D. (1995). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Angewandte Chemie International Edition in English, 34(16), 1765-1766.

- Organic Chemistry Portal. (2023). Carboxylic acid synthesis by hydrolysis of amides.

Sources

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbothioamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, indicating it may be a novel or less-common substance, this guide extrapolates its likely properties and outlines a plausible synthetic pathway based on established organic chemistry principles and published procedures for analogous structures. Furthermore, we explore its potential therapeutic applications by examining the known biological activities of structurally related pyrazole carbothioamide derivatives. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar pyrazole-based compounds.

Introduction and Identification

This compound belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions and a carbothioamide group at the 5 position.

A Note on the CAS Number: As of the latest search, a specific Chemical Abstracts Service (CAS) number for this compound has not been identified. This suggests the compound is not widely commercialized or may be a novel chemical entity. For reference, the closely related analogs, 1,3-Dimethyl-1H-pyrazole-5-carboxamide and 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, are assigned CAS numbers 136678-93-8 and 5744-56-9, respectively. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.

Predicted Physicochemical Properties

Based on its chemical structure and data from analogous compounds, the following physicochemical properties for this compound can be predicted.

| Property | Predicted Value | Notes |

| Molecular Formula | C6H9N3S | |

| Molecular Weight | 155.22 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar pyrazole derivatives. |

| Solubility | Expected to have some solubility in polar organic solvents. | The presence of the carbothioamide group may impart some polar characteristics. |

| Boiling Point | > 300 °C (estimated) | High due to the potential for intermolecular hydrogen bonding. |

| Melting Point | 150-200 °C (estimated) | A broad range is estimated due to the lack of experimental data. |

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for pyrazole ring formation and functional group interconversion. A plausible and efficient synthetic route would involve the initial synthesis of a pyrazole carboxylic acid ester, followed by amidation and subsequent thionation.

Experimental Workflow

Caption: Proposed four-step synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This initial step involves the construction of the pyrazole ring. A common method is the reaction of a β-ketoester with a hydrazine derivative.

-

Reactants: Ethyl 2,4-dioxovalerate and methylhydrazine.

-

Procedure:

-

Dissolve ethyl 2,4-dioxovalerate in a suitable solvent such as ethanol.

-

Slowly add methylhydrazine to the solution at room temperature with stirring.

-

The reaction is typically exothermic. Maintain the temperature below 40°C.

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Saponification to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Reactants: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and a base (e.g., Sodium Hydroxide).

-

Procedure:

-

Dissolve the ester in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide.

-

Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry.

-

Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

The carboxylic acid is converted to the corresponding amide.

-

Reactants: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a chlorinating agent (e.g., thionyl chloride), and ammonia.

-

Procedure:

-

Suspend the carboxylic acid in an inert solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours to form the acyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent and add it dropwise to a concentrated solution of ammonia in an ice bath.

-

Stir the reaction for 1-2 hours.

-

The amide product can be isolated by filtration or extraction.

-

Step 4: Thionation to this compound

The final step involves the conversion of the amide to the thioamide using a thionating agent.

-

Reactants: 1,3-Dimethyl-1H-pyrazole-5-carboxamide and Lawesson's reagent.

-

Procedure:

-

Dissolve the carboxamide in a dry, inert solvent such as toluene or dioxane.

-

Add Lawesson's reagent (typically 0.5 equivalents).

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent.

-

The crude product can be purified by column chromatography on silica gel.

-

Potential Applications in Drug Development

While the biological activity of this compound itself has not been reported, the pyrazole carbothioamide scaffold is a known pharmacophore with a diverse range of therapeutic applications. Structurally similar compounds have demonstrated significant biological activities, suggesting potential avenues of research for the title compound.

Signaling Pathway Implications

Caption: General mechanism of action for bioactive pyrazole derivatives.

Research on various pyrazole carbothioamide derivatives has indicated their potential as:

-

Anticancer Agents: Many pyrazoline derivatives containing the carbothioamide moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis.

-

Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial drugs. Pyrazole carbothioamides have shown promise as both antibacterial and antifungal agents.

-

Anti-inflammatory Agents: Some pyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Conclusion

This compound represents a potentially valuable, yet underexplored, molecule in the field of medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a detailed, plausible synthetic route. The known biological activities of structurally related compounds strongly suggest that this compound warrants further investigation for its potential therapeutic applications. The protocols and information presented herein are intended to facilitate such research endeavors.

References

-

PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

-

Molbase. (n.d.). 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9. Retrieved from [Link]

- ChemRxiv. (2023).

A Technical Guide to the Biological Activities of Pyrazole Carbothioamide Derivatives for Drug Discovery Professionals

Executive Summary

The confluence of the pyrazole scaffold and the carbothioamide moiety has given rise to a class of heterocyclic compounds with a remarkably broad and potent spectrum of biological activities. These derivatives have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyrazole carbothioamide derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. By synthesizing data from seminal and recent studies, this whitepaper offers a comprehensive resource for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and visual aids to facilitate both conceptual understanding and practical application in the laboratory.

Introduction: The Significance of the Pyrazole Carbothioamide Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing rings are particularly prominent. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design, prized for its metabolic stability and versatile synthetic accessibility.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

The introduction of a carbothioamide (-CSNH₂) group to the pyrazole nucleus significantly modulates the molecule's electronic and steric properties. The sulfur atom, being larger and more polarizable than oxygen, often enhances binding affinity to biological targets and can alter metabolic pathways. This combination has proven to be a highly successful strategy in generating lead compounds with improved efficacy and novel mechanisms of action.[4][8] This guide will explore the key biological activities that make this scaffold a focal point of modern drug discovery.

Synthetic Strategies and Methodologies

The synthesis of pyrazole carbothioamide derivatives is typically achieved through multicomponent reactions, offering high efficiency and atom economy. The most common and robust method involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a thiosemicarbazide.[4][8][9] This approach allows for extensive diversification by modifying the substituents on the chalcone precursors.

General Workflow for Synthesis and Screening

The process from conception to biological validation follows a logical and iterative pathway. It begins with the rational design and synthesis of a library of derivatives, followed by structural confirmation and subsequent screening against a panel of biological targets.

Caption: High-level workflow for the synthesis and evaluation of pyrazole carbothioamide derivatives.

Detailed Protocol: Synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide

This protocol describes a standard procedure for synthesizing the pyrazoline carbothioamide core from a chalcone precursor.[4][8]

Materials:

-

Substituted Chalcone (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

Glacial Acetic Acid or Ethanol (10-15 mL)

-

Sodium Hydroxide (for chalcone synthesis)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

-

Chalcone Synthesis (Prerequisite): Synthesize the required chalcone by reacting an appropriate acetophenone with a substituted aromatic aldehyde in ethanol under basic conditions (e.g., 40% NaOH). The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). The resulting chalcone is typically filtered, washed, and recrystallized.

-

Cyclocondensation Reaction: In a round-bottom flask, dissolve the chalcone (1 mmol) and thiosemicarbazide (1 mmol) in glacial acetic acid (10 mL).

-

Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization and subsequent dehydration steps.

-

-

Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a hexane:ethyl acetate 3:1 solvent system).

-

Precipitation and Filtration: After completion, cool the reaction mixture to room temperature and pour it into crushed ice or cold water. The solid product will precipitate out.

-

Washing and Drying: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water to remove any residual acid, and dry the product.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or chloroform) to obtain the pure pyrazole carbothioamide derivative.[4][8]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is typically assessed by HPLC.[4][8]

Anticancer Activity

The development of novel anticancer agents with high efficacy and low toxicity is a paramount goal in medicinal chemistry.[10] Pyrazole carbothioamide derivatives have emerged as a highly promising class of compounds, demonstrating potent cytotoxic effects against a wide range of cancer cell lines.[4][8][11][12]

Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial, targeting several key pathways involved in cancer cell proliferation and survival.[10][13]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a frequently studied target.[14] Certain pyrazole-linked pyrazoline derivatives with a carbothioamide tail have shown potent EGFR kinase inhibitory activity, binding to the ATP-binding site and blocking downstream signaling.[14]

-

Induction of Apoptosis: Many active compounds induce programmed cell death (apoptosis) in cancer cells. This is often confirmed through assays like DAPI staining, which reveals nuclear condensation, and flow cytometry using Annexin-V/PI staining.[14]

-

DNA Intercalation: Some derivatives are believed to exert their cytotoxic effects by intercalating with DNA, disrupting DNA replication and transcription, and ultimately leading to cell death.[4][8]

-

Tubulin Polymerization Inhibition: The pyrazole scaffold has been successfully used to design inhibitors of tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests cells in mitosis.[15]

Caption: Key anticancer mechanisms of pyrazole carbothioamide derivatives.

Key Derivatives and Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of these compounds. Substitutions at various positions on the phenyl rings attached to the pyrazole core significantly influence activity.

-

Electron-withdrawing and donating groups: The presence of different substituents, such as halogens (Cl, Br), methoxy (-OCH₃), or dimethylamino (-N(CH₃)₂), on the aryl rings can dramatically alter the cytotoxicity and target selectivity.[4][8][14]

-

Positional Isomerism: The position of these substituents (ortho, meta, para) also plays a critical role in determining the biological activity, likely by affecting the molecule's conformation and ability to fit into the target's binding pocket.

Table 1: Selected Pyrazole Carbothioamide Derivatives and their Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 3a | A549 (Lung) | 13.49 ± 0.17 | DNA Binding, Apoptosis | [4] |

| 3a | HeLa (Cervical) | 17.52 ± 0.09 | DNA Binding, Apoptosis | [4] |

| 3h | A549 (Lung) | 22.54 ± 0.25 | DNA Binding, Apoptosis | [4] |

| 6h | A549 (Lung) | 9.3 | EGFR Kinase Inhibition | [14] |

| 6j | A549 (Lung) | 10.2 | EGFR Kinase Inhibition | [14] |

| Compound 50 | MCF-7 (Breast) | 0.83 - 1.81 | Not Specified | [1] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms.[16] Pyrazole carbothioamides have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][16][17][18]

Mechanisms of Action

While less elucidated than their anticancer effects, the proposed antimicrobial mechanisms include:

-

Enzyme Inhibition: Targeting essential microbial enzymes, such as sterol 14α-demethylase (CYP51) in fungi, which is crucial for cell membrane integrity.[19]

-

Disruption of Cell Wall/Membrane Synthesis: Interfering with the biosynthesis of critical components of the microbial cell envelope.

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species like Aspergillus niger, Aspergillus flavus, and multiple Candida strains.[16][17]

Table 2: Antimicrobial Activity of Selected Pyrazole Carbothioamide Derivatives

| Compound ID | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 5a | S. aureus | 15 | [16] |

| 5a | E. coli | 15 | [16] |

| 5c | S. aureus | 10 | [16] |

| 5c | E. coli | 10 | [16] |

| 5b | A. niger | 15 | [16] |

| 5c | A. flavus | 15 | [16] |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. albicans | 62.5 | [17] |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. tropicalis | 125 | [17] |

Anti-inflammatory Activity

Standardized Biological Assay Protocol

To ensure reproducibility and comparability of data, standardized assays are essential. The MTT assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the steps to determine the IC₅₀ value of a test compound.[23][24][25]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is proportional to the number of viable cells.[24]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for 24-72 hours (treatment duration is compound and cell line dependent).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

-

Rationale: Only viable cells with active mitochondria will reduce the MTT to formazan.

-

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the purple formazan crystals to form.

-

Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[25] A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

Pyrazole carbothioamide derivatives represent a versatile and highly fruitful scaffold for the development of new therapeutic agents. The existing body of research clearly demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on several key areas:

-

Mechanism Deconvolution: Further studies are needed to precisely elucidate the molecular targets and signaling pathways for many of the active compounds.

-

Pharmacokinetic and In Vivo Studies: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and in vivo efficacy.

-

SAR Expansion: The synthesis of new, diverse libraries with novel substitution patterns will continue to be crucial for identifying compounds with enhanced potency, selectivity, and drug-like properties.

References

-

Alam, M. S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]

-

Bao, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Prabhudeva, M. G., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

-

Alam, M. S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]

-

Akhtar, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

-

Unknown. (n.d.). In Vitro: MTT Assay. Protocol Exchange. Available at: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]

-

Lim, Y. H., et al. (2025). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Molecular Structure. Available at: [Link]

-

Singh, R., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. Available at: [Link]

-

Kordestani, S. S., et al. (2023). Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment. BMC Oral Health. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazol-carbothioamide derivatives. ResearchGate. Available at: [Link]

-

Karegoudar, P., et al. (2013). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Pelagia Research Library. Available at: [Link]

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. Available at: [Link]

-

Akhtar, M. J., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

-

Manoharan, C., et al. (2022). Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies. Journal of Molecular Structure. Available at: [Link]

-

Wang, S., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. Available at: [Link]

-

Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

Bao, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Nawaz, F., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. jchr.org [jchr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 12. srrjournals.com [srrjournals.com]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. news-medical.net [news-medical.net]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

"history and discovery of pyrazole-based compounds"

An In-depth Technical Guide to the History and Discovery of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant structural motifs in the fields of medicinal chemistry, agrochemicals, and materials science. Its journey from an unexpected laboratory synthesis in the late 19th century to its current status as a "privileged scaffold" in blockbuster pharmaceuticals is a compelling narrative of chemical ingenuity and rational drug design. This technical guide provides a comprehensive exploration of the history, discovery, and evolving synthetic methodologies of pyrazole-based compounds. We will trace the origins of pyrazole chemistry from its foundational synthesis, chronicle the discovery of its first therapeutic applications, and map the evolution of synthetic strategies from classical condensations to modern catalytic and multicomponent reactions. Key case studies of landmark drugs such as Antipyrine, Celecoxib, and Sildenafil will be examined to illustrate the profound impact of this versatile heterocycle. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for the synthesis of these vital compounds.

The Genesis of a Heterocycle: Knorr's Foundational Discovery

The history of pyrazole chemistry begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[3][4] This experiment did not yield the expected product but instead resulted in the formation of a novel five-membered heterocyclic compound, 3-methyl-1-phenyl-5-pyrazolone.[4][5] This serendipitous discovery marked the first synthesis of a pyrazolone and laid the groundwork for what would become known as the Knorr Pyrazole Synthesis .[2][6][7]

The Knorr synthesis is a cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[7][8][9] The reaction is remarkably efficient and versatile, proceeding typically under acid catalysis.[10][11] The general mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[10][12] The simplicity and robustness of this method established it as a cornerstone of heterocyclic chemistry, providing a straightforward entry into a completely new class of compounds.[10][12][13]

Caption: General mechanism of the Knorr pyrazole synthesis.

From Laboratory Curiosity to Landmark Therapeutic: The Rise of Antipyrine

The utility of Knorr's discovery was realized with astonishing speed. Shortly after his initial synthesis, Knorr applied his new methodology to create 1,5-dimethyl-2-phenylpyrazol-3-one, a compound he named Antipyrine (also known as Phenazone).[3][14] Patented in 1883, Antipyrine was introduced as a pharmaceutical agent and rapidly became one of the first commercially successful synthetic drugs.[15][16]

Its potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties addressed significant medical needs of the era.[14][15][16] Before Antipyrine, the therapeutic arsenal was largely limited to plant-derived alkaloids. The success of this pyrazolone-based drug demonstrated the immense potential of synthetic chemistry to create novel medicines, effectively launching the modern pharmaceutical industry.[3] For decades, Antipyrine remained a globally dominant anti-inflammatory drug until the rise of aspirin.[4]

The Evolution of Synthetic Strategies: From Classical to Contemporary

While the Knorr synthesis remains a fundamental method, the quest for greater efficiency, regiocontrol, and substrate scope has driven the evolution of pyrazole synthesis for over a century.

Classical Methodologies

The foundational Knorr reaction involves the condensation of pre-formed 1,3-dicarbonyls and hydrazines. A key challenge, particularly with unsymmetrical dicarbonyl compounds, is the potential formation of two different regioisomeric pyrazole products, which can complicate purification and lower yields.[10][12]

Building upon this theme, other classical methods were developed:

-

Reaction with Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones provides another route to pyrazoles, though this can also lead to mixtures of regioisomers.[9]

-

Reaction with α,β-Unsaturated Systems: Chalcones and other α,β-unsaturated ketones can react with hydrazines to form pyrazoline intermediates.[1][8] These non-aromatic precursors must then be oxidized in a subsequent step to furnish the final pyrazole product.[1]

Modern Catalytic and Multicomponent Approaches

Modern organic synthesis has introduced more sophisticated and efficient strategies to construct the pyrazole ring. These methods often provide superior control and milder reaction conditions.

-

Catalytic Syntheses: The use of transition metal catalysts (e.g., copper, rhodium, palladium) has enabled novel reaction pathways, including cycloaddition reactions and C-H activation strategies, to form pyrazoles under mild conditions.[17][18]

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product.[19] Several MCRs have been developed for pyrazole synthesis, offering high atom economy and operational simplicity, making them ideal for creating diverse compound libraries.[19]

-

Photoredox Catalysis: Visible-light photoredox catalysis has recently emerged as a powerful tool, enabling the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors under exceptionally mild conditions, using air as the terminal oxidant.[18]

Caption: The evolution of pyrazole synthesis methodologies.

The Modern Era: Pyrazole as a Privileged Scaffold in Drug Discovery

In contemporary medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[20][21][22] This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications.[5][23]

Case Study: Celecoxib (Celebrex)

The discovery of Celecoxib is a landmark achievement in rational drug design.[24] In the early 1990s, scientists discovered two distinct isoforms of the cyclooxygenase (COX) enzyme.[24] COX-1 is responsible for baseline prostaglandin production, which protects the stomach lining, while COX-2 is upregulated at sites of inflammation.[24] This presented a clear therapeutic goal: selectively inhibit COX-2 for anti-inflammatory effects without blocking the gastroprotective COX-1.

A team at Searle, led by John Talley, designed and synthesized a series of 1,5-diarylpyrazoles.[25][26] They discovered that a 4-sulfonamidophenyl group at the N-1 position of the pyrazole ring was crucial for selective binding to the COX-2 active site.[26] This research culminated in the development of Celecoxib, the first selective COX-2 inhibitor, which was approved in 1998.[25][27]

Other Blockbuster Pyrazole-Based Drugs

The success of the pyrazole scaffold extends far beyond anti-inflammatory agents.

-

Sildenafil (Viagra): This blockbuster drug for erectile dysfunction features a pyrazolo[4,3-d]pyrimidin-7-one core structure.[28] It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[28]

-

Kinase Inhibitors: The pyrazole core is a common feature in many targeted cancer therapies that inhibit protein kinases. Drugs like Ibrutinib, Ruxolitinib, and Axitinib are used to treat various cancers by blocking specific signaling pathways.[28]

-

Anticoagulants: Apixaban (Eliquis) is a pyrazole-based direct factor Xa inhibitor, widely used to prevent blood clots.[20][21][22]

| Drug Name (Brand) | Core Structure Feature | Therapeutic Application | Year of First Approval |

| Antipyrine (Phenazone) | Pyrazolone | Analgesic, Antipyretic | 1883 |

| Celecoxib (Celebrex) | 1,5-Diarylpyrazole | Anti-inflammatory (COX-2 Inhibitor) | 1998[27] |

| Sildenafil (Viagra) | Fused Pyrazole (Pyrazolopyrimidinone) | Erectile Dysfunction (PDE5 Inhibitor) | 1998 |

| Apixaban (Eliquis) | Substituted Pyrazole | Anticoagulant (Factor Xa Inhibitor) | 2011 |

| Ruxolitinib (Jakafi) | Pyrrolo[2,3-d]pyrimidine-fused Pyrazole | Anticancer (JAK1/2 Inhibitor) | 2011 |

| Eltrombopag (Promacta) | Pyrazolone-derived Hydrazone | Thrombocytopenia Treatment | 2008[28] |

Applications Beyond the Pharmacy

The unique chemical properties of the pyrazole ring have led to its use in a variety of industrial applications outside of medicine.

-

Agrochemicals: Pyrazole derivatives are used extensively in agriculture as potent herbicides, fungicides, and insecticides.[5][7] The structural versatility of the pyrazole ring allows for fine-tuning of activity against specific pests and weeds.

-

Dyes and Pigments: Azopyrazolones are a class of highly effective dyes used in the textile and leather industries due to their vibrant colors and lightfastness.[5][7]

-